2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Danielle L. Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. These compounds, closely related to the requested molecule, were found to form different intermolecular interactions, such as hydrogen bonding and π-π stacking, depending on their conformations and substituents (Jacobs, Chan, & O'Connor, 2013).
Spectroscopic and Photophysicochemical Properties
Gülen Atiye Öncül et al. (2021, 2022) synthesized and characterized compounds containing benzenesulfonamide units, similar to the compound of interest. They investigated the spectroscopic and photophysicochemical properties, which are crucial for understanding the potential applications in photodynamic therapy and photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Base-Free Transfer Hydrogenation
A. Ruff et al. (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for use in base-free transfer hydrogenation of ketones. This research provides insights into potential catalytic applications of similar sulfonamide derivatives in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Antiarrhythmic Activity
K. Ogawa and Y. Matsushita (1992) explored the synthesis and antiarrhythmic activity of compounds including 2-(pyrrolidin-1-yl)ethyl moieties. This study provides a basis for understanding how similar structures may be used in developing antiarrhythmic drugs (Ogawa & Matsushita, 1992).
Antimicrobial Evaluation
A 2019 study synthesized and evaluated quinoline clubbed with sulfonamide moiety as antimicrobial agents. Such research demonstrates the potential antimicrobial applications of benzenesulfonamide derivatives (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase IX Inhibition
Nabih Lolak et al. (2019) designed and synthesized ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of carbonic anhydrase IX. This study highlights the potential of benzenesulfonamide derivatives in treating conditions like cancer (Lolak, Akocak, Bua, & Supuran, 2019).
properties
IUPAC Name |
2,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-17-6-7-18(2)23(14-17)29(27,28)24-16-22(26-11-4-5-12-26)19-8-9-21-20(15-19)10-13-25(21)3/h6-9,14-15,22,24H,4-5,10-13,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLKFLSYHBDFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide |
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